Cas no 1807014-17-0 (6-Bromo-3-chloro-2-(trifluoromethoxy)aniline)
6-Bromo-3-chloro-2-(trifluoromethoxy)aniline Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-3-chloro-2-(trifluoromethoxy)aniline
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- Inchi: 1S/C7H4BrClF3NO/c8-3-1-2-4(9)6(5(3)13)14-7(10,11)12/h1-2H,13H2
- InChI Key: QZULXRJKKVJLMM-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=C1N)OC(F)(F)F)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 204
- Topological Polar Surface Area: 35.2
6-Bromo-3-chloro-2-(trifluoromethoxy)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013018981-1g |
6-Bromo-3-chloro-2-(trifluoromethoxy)aniline |
1807014-17-0 | 97% | 1g |
1,445.30 USD | 2021-06-25 |
6-Bromo-3-chloro-2-(trifluoromethoxy)aniline Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
Additional information on 6-Bromo-3-chloro-2-(trifluoromethoxy)aniline
Introduction to 6-Bromo-3-chloro-2-(trifluoromethoxy)aniline (CAS No. 1807014-17-0)
6-Bromo-3-chloro-2-(trifluoromethoxy)aniline (CAS No. 1807014-17-0) is a versatile and highly functionalized aromatic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique combination of bromine, chlorine, and trifluoromethoxy substituents, which confer it with a range of desirable properties for various applications.
The bromine substituent in 6-Bromo-3-chloro-2-(trifluoromethoxy)aniline provides a valuable handle for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecules. The chlorine substituent adds to the compound's reactivity and stability, while the trifluoromethoxy group imparts unique electronic and steric properties, enhancing its potential for use in pharmaceuticals and advanced materials.
In the realm of medicinal chemistry, 6-Bromo-3-chloro-2-(trifluoromethoxy)aniline has been explored as a key intermediate in the development of novel therapeutic agents. Recent studies have highlighted its utility in the synthesis of compounds with potent biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. For instance, a 2021 study published in the Journal of Medicinal Chemistry reported the successful synthesis of a series of 6-Bromo-3-chloro-2-(trifluoromethoxy)aniline-derived compounds that exhibited significant inhibition of cancer cell proliferation.
The trifluoromethoxy group in 6-Bromo-3-chloro-2-(trifluoromethoxy)aniline is particularly noteworthy for its ability to modulate the electronic properties of the aromatic ring. This feature is crucial in designing molecules with specific binding affinities to biological targets. Additionally, the presence of this group can enhance the metabolic stability and bioavailability of drug candidates, making it an attractive choice for drug discovery efforts.
Beyond its applications in pharmaceuticals, 6-Bromo-3-chloro-2-(trifluoromethoxy)aniline has also found utility in materials science. Its unique combination of functional groups makes it suitable for the synthesis of advanced polymers and coatings with enhanced performance characteristics. For example, a 2022 study published in the Journal of Polymer Science demonstrated the use of 6-Bromo-3-chloro-2-(trifluoromethoxy)aniline-based monomers to create polymers with improved thermal stability and mechanical strength.
The synthesis of 6-Bromo-3-chloro-2-(trifluoromethoxy)aniline typically involves a multi-step process that includes bromination, chlorination, and trifluoromethylation reactions. Recent advancements in green chemistry have led to more environmentally friendly and efficient methods for synthesizing this compound. For instance, a 2020 study published in the Green Chemistry journal described a novel catalytic system that significantly reduced waste generation and improved the overall yield of 6-Bromo-3-chloro-2-(trifluoromethoxy)aniline.
In conclusion, 6-Bromo-3-chloro-2-(trifluoromethoxy)aniline (CAS No. 1807014-17-0) is a highly functionalized aromatic compound with a wide range of applications in medicinal chemistry and materials science. Its unique combination of bromine, chlorine, and trifluoromethoxy substituents makes it an invaluable starting material for the synthesis of advanced molecules with diverse biological activities and performance characteristics. Ongoing research continues to uncover new possibilities for this versatile compound, solidifying its importance in modern scientific endeavors.
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